

# Biological relevance of substituted morpholin-3-ones

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## Compound of Interest

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An In-depth Technical Guide: The Biological Relevance of Substituted Morpholin-3-ones

## Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs and clinical candidates due to its favorable physicochemical and pharmacokinetic properties. A significant yet less-explored subclass of this family is the substituted morpholin-3-ones. The incorporation of a lactam function within the morpholine ring introduces unique structural constraints and electronic features, offering new vectors for molecular interactions with biological targets. This technical guide provides a comprehensive overview of the biological relevance of substituted morpholin-3-ones and related morpholine derivatives for researchers, scientists, and drug development professionals. We will delve into their diverse therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities, supported by mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols to empower further research and development in this promising area.

# The Morpholin-3-one Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in drug design, prized for its ability to improve the pharmacological profile of bioactive molecules.<sup>[1]</sup> Its value stems from a combination of advantageous properties.

## Physicochemical Properties and Pharmacokinetic Relevance

The morpholine moiety, and by extension the morpholin-3-one core, offers a unique blend of features that are highly attractive for drug development:

- **Aqueous Solubility:** The oxygen atom can act as a hydrogen bond acceptor, which often improves the solubility of the parent molecule, a critical factor for drug formulation and bioavailability.
- **Metabolic Stability:** The ring is generally stable to metabolic degradation, contributing to a longer half-life.
- **Blood-Brain Barrier (BBB) Permeability:** The weak basicity of the nitrogen atom (pKa ~8.7 for morpholine) and the overall balanced lipophilic-hydrophilic profile allow many morpholine-containing compounds to efficiently cross the BBB, making this scaffold particularly valuable for developing drugs targeting the Central Nervous System (CNS).<sup>[2]</sup>
- **Structural Versatility:** The morpholine-3-one core provides multiple points for substitution (at the N-4, C-2, C-5, and C-6 positions), allowing for fine-tuning of steric, electronic, and pharmacokinetic properties to optimize target engagement and selectivity.<sup>[3]</sup>

The key distinction of the morpholin-3-one scaffold is the presence of a carbonyl group at the C-3 position. This lactam functionality introduces a planar amide bond, reduces the basicity of the ring nitrogen, and provides an additional hydrogen bond acceptor site, creating new interaction possibilities with biological targets compared to a standard morpholine ring.

## Key Therapeutic Applications

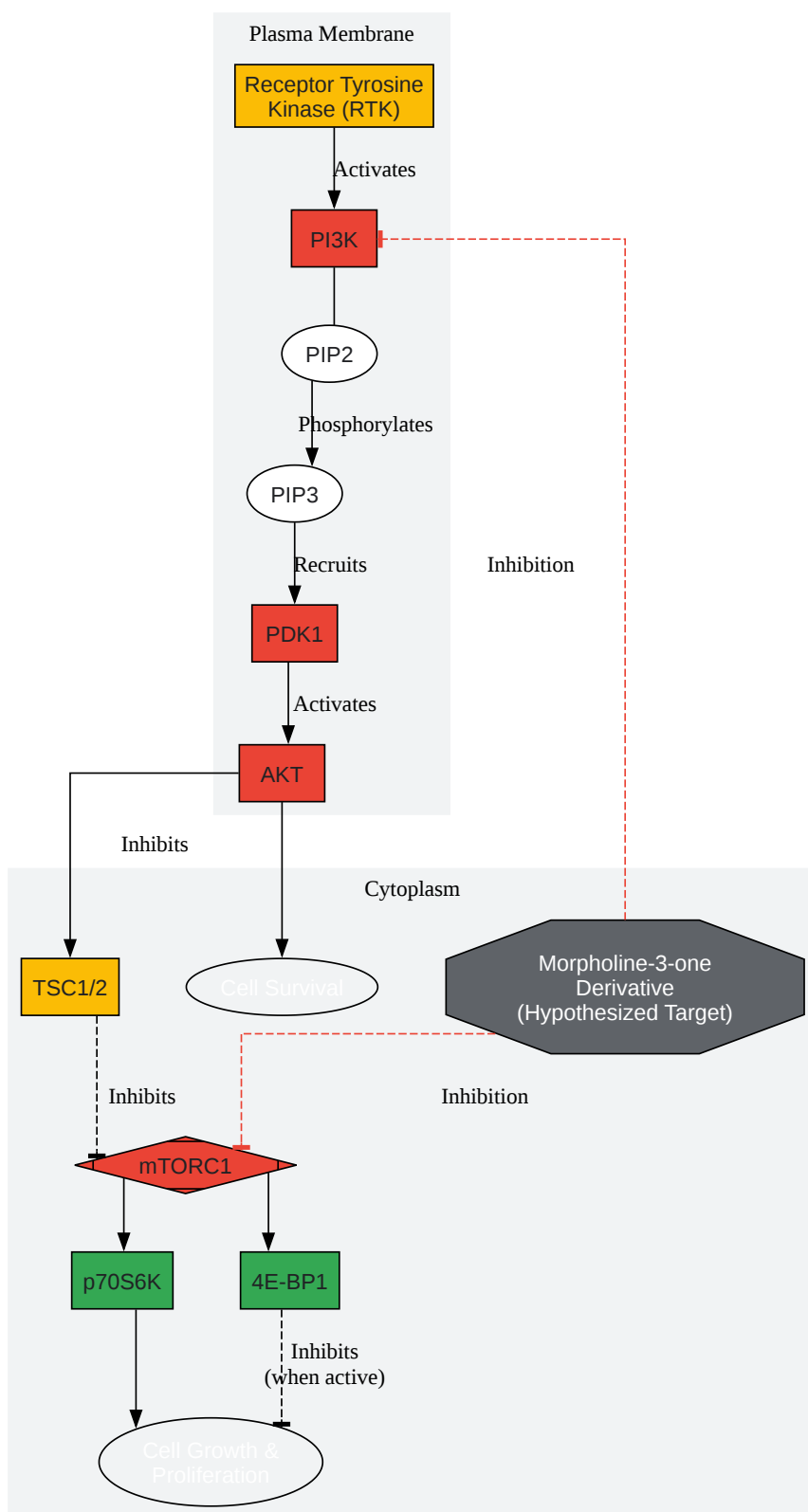
Substituted morpholin-3-ones and their structural relatives have demonstrated a wide spectrum of biological activities, positioning them as versatile starting points for drug discovery programs.

## Anticancer Activity

The development of novel anticancer agents is a major focus for morpholine-containing compounds due to their ability to interact with key targets in cancer signaling.[4][5][6][7]

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[8][9] Several morpholine-containing compounds have been developed as potent inhibitors of this pathway. The morpholine moiety often plays a crucial role by forming a key hydrogen bond in the hinge region of the kinase active site.

A prime example is the pan-PI3K inhibitor ZSTK474, where the two morpholine groups are critical for activity, with one deeply involved in binding interactions at the enzyme active site.[9] While not morpholin-3-ones themselves, recent studies on morpholine-substituted tetrahydroquinolines have yielded potent mTOR inhibitors with IC<sub>50</sub> values in the low nanomolar range, demonstrating the power of this scaffold in targeting the pathway.[8]



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Caption: The PI3K/AKT/mTOR signaling pathway, a key driver in cancer cell proliferation and survival. Morpholine-based inhibitors often target PI3K or mTOR.

For morpholine derivatives targeting cancer, specific structural features are consistently linked to potency:

- **Aromatic Substitutions:** In series of morpholine-appended 1,2,3-triazoles, a 4-chloro substitution on an adjacent phenyl ring resulted in an outstanding  $IC_{50}$  of 3.42  $\mu M$  against the MCF-7 breast cancer cell line, significantly more potent than the doxorubicin standard ( $IC_{50} = 7.50 \mu M$ ).<sup>[5]</sup> This highlights the importance of electron-withdrawing groups in enhancing activity.
- **Trifluoromethyl Groups:** In morpholine-substituted tetrahydroquinolines designed as mTOR inhibitors, the presence of two trifluoromethyl groups on a benzamide moiety led to the most potent compounds. Compound 10e showed an  $IC_{50}$  of 0.033  $\mu M$  against the A549 lung cancer line, and compound 10h had an  $IC_{50}$  of 0.087  $\mu M$  against the MCF-7 breast cancer line.<sup>[8]</sup> These groups likely enhance binding through hydrophobic and halogen-bonding interactions in the mTOR active site.<sup>[8]</sup>

Compound ID	Scaffold	Target Cell Line	IC <sub>50</sub> (μM)	Reference
6i	Morpholine-Triazole	MCF-7 (Breast)	3.42 ± 0.11	[5]
Doxorubicin	Standard Drug	MCF-7 (Breast)	7.50 ± 0.07	[5]
10e	Morpholine-Tetrahydroquinoline	A549 (Lung)	0.033 ± 0.003	[8]
10h	Morpholine-Tetrahydroquinoline	MCF-7 (Breast)	0.087 ± 0.007	[8]
10d	Morpholine-Tetrahydroquinoline	A549 (Lung)	0.062 ± 0.01	[8]
M5	Substituted Morpholine	MDA-MB-231 (Breast)	81.92 μg/mL	[4]
Vlb-d	Indolin-2-one derivative	HeLa (Cervical)	10.64 - 33.62	[6]

Note: Data represents a selection of potent compounds from the literature; direct comparison is limited by different assays and cell lines.

## Antimicrobial Properties

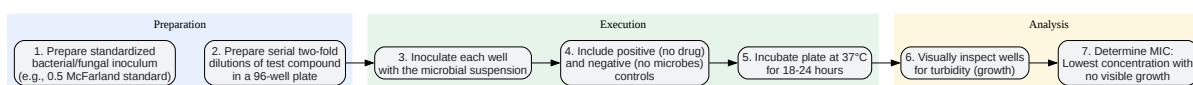
Morpholine-based structures are found in several antifungal agents and have shown promise as antibacterial leads.[10][11][12]

A key mechanism for morpholine antifungals is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane that is absent in mammals. Specifically, they inhibit two key enzymes: sterol reductase (ERG24) and sterol isomerase (ERG2). This dual inhibition disrupts membrane integrity and function, leading to fungal cell death. Sila-analogues of known morpholine antifungals (like fenpropimorph) have been shown to retain this

mechanism while exhibiting potent activity against a range of human fungal pathogens, including *Candida albicans* and *Aspergillus niger*.<sup>[13]</sup>

Compound ID	Target Organism	MIC (µg/mL)	Reference
Sila-analogue 24	<i>Candida albicans</i> ATCC 24433	1	[13]
Sila-analogue 24	<i>Aspergillus niger</i> ATCC 10578	2	[13]
Amorolfine	<i>Candida albicans</i> ATCC 24433	1	[13]
Compound 10	<i>Candida albicans</i>	16	[11]
Compound 10	<i>Aspergillus flavus</i>	16	[11]
Ketoconazole	<i>Candida albicans</i>	-	[11]

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.



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Caption: Standard workflow for the broth microdilution method to determine Minimum Inhibitory Concentration (MIC).

#### Step-by-Step Methodology:

- **Inoculum Preparation:** From a fresh culture (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5

McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).

- **Compound Dilution:** Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to achieve the desired concentration range.
- **Inoculation:** Further dilute the standardized inoculum from Step 1 into the broth. Add a standardized volume (e.g., 50  $\mu$ L) of this final inoculum to each well of the microtiter plate, resulting in a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- **Controls:** Include a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).
- **Incubation:** Seal the plate to prevent evaporation and incubate at 35-37°C for 16-24 hours (for most bacteria) or 24-48 hours (for fungi).
- **Reading Results:** The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

## Central Nervous System (CNS) Activity & Neuroprotection

The morpholine scaffold is highly valuable in CNS drug discovery due to its ability to produce compounds that can cross the blood-brain barrier.<sup>[2]</sup> This has led to the exploration of morpholine derivatives as treatments for neurodegenerative diseases like Alzheimer's.

One of the primary therapeutic strategies for Alzheimer's disease is to increase levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).<sup>[14][15]</sup> Morpholine derivatives have been designed as potent cholinesterase inhibitors. The morpholine ring often interacts with the peripheral anionic site (PAS) of the enzyme, while another part of the molecule binds to the catalytic active site (CAS), leading to effective, often mixed-type, inhibition.<sup>[16]</sup>

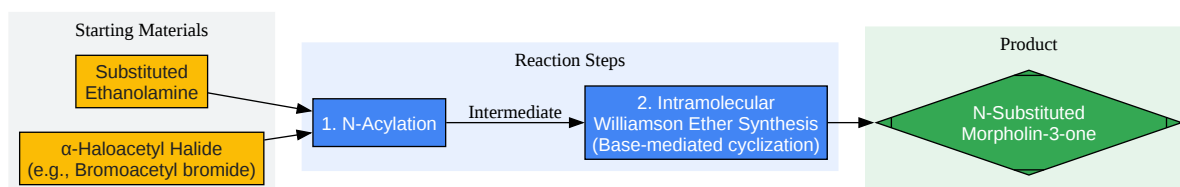
In one study, a series of novel quinoline derivatives bearing a morpholine group were synthesized and evaluated.<sup>[16]</sup> Compound 11g emerged as the most potent dual inhibitor, with an  $IC_{50}$  of 1.94  $\mu$ M for AChE and 28.37  $\mu$ M for BChE.<sup>[16]</sup> Structure-activity relationship studies

revealed that a two-carbon linker between the quinoline and morpholine moieties was optimal for activity.[16] Another study on morpholinoimino-thiazolidin-4-ones identified compound 12 as a potent AChE inhibitor with an IC<sub>50</sub> of 17.41 μM.[17]

Compound ID	Scaffold	Target Enzyme	IC <sub>50</sub> (μM)	Reference
11g	Morpholine-Quinoline	AChE	1.94 ± 0.13	[16]
11g	Morpholine-Quinoline	BChE	28.37 ± 1.85	[16]
12	Morpholinoimino-Thiazolidinone	AChE	17.41 ± 0.22	[17]
49	Benzo[d]isothiazol-3(2H)-one	AChE	0.29	[18]
50	Isobenzofuran-1(3H)-one	AChE	0.041	[18]
Galantamine	Standard Drug	AChE	(Comparable to 11g)	[16]

## Synthetic Strategies for Substituted Morpholin-3-ones

The synthesis of the morpholin-3-one core can be achieved through various routes, often starting from readily available amino alcohols or amino acids.[1][2] A common and effective method is the intramolecular cyclization of an N-substituted 2-aminoethoxyacetic acid derivative.



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Caption: A generalized synthetic workflow for producing N-substituted morpholin-3-ones via acylation followed by intramolecular cyclization.

This two-step process involves first the acylation of the amino group of the ethanolamine derivative with an  $\alpha$ -haloacetyl halide. The resulting intermediate is then treated with a base (e.g., sodium hydride) to induce an intramolecular Williamson ether synthesis, where the alkoxide attacks the carbon bearing the halogen, closing the ring to form the desired morpholin-3-one product. This versatile strategy allows for the introduction of various substituents on the nitrogen atom.<sup>[1][2][19][20][21]</sup>

## Future Perspectives and Conclusion

The substituted morpholin-3-one scaffold and its close chemical relatives represent a class of heterocycles with immense, and still partially untapped, therapeutic potential. The existing body of research strongly supports the role of the morpholine ring as a "privileged" structure that confers advantageous pharmacokinetic properties and enables potent interactions with a diverse range of biological targets, from cancer-related kinases to microbial enzymes and CNS cholinesterases.

While much of the high-potency data comes from hybrid molecules where the morpholine is an appended substituent, the fundamental principles of its utility—improving solubility, metabolic stability, and target engagement—are directly applicable to the morpholin-3-one core. The lactam functionality of the 3-one series offers an additional handle for chemists to exploit in generating new hydrogen bonding patterns and refining molecular geometry.

Future research should focus on:

- **Systematic SAR Studies:** A deeper investigation into how substitutions directly on the morpholin-3-one ring at the C-2, C-5, and C-6 positions affect biological activity is needed.
- **Exploring New Targets:** The favorable properties of this scaffold warrant its evaluation against a broader range of biological targets.
- **Elucidation of Mechanisms:** For novel active compounds, a thorough investigation into their precise mechanism of action will be crucial for further development.

In conclusion, substituted morpholin-3-ones are a compelling starting point for the design of next-generation therapeutics. By leveraging the established strengths of the morpholine scaffold and the unique features of the embedded lactam, researchers are well-equipped to develop novel drug candidates with improved efficacy and safety profiles across multiple disease areas.

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